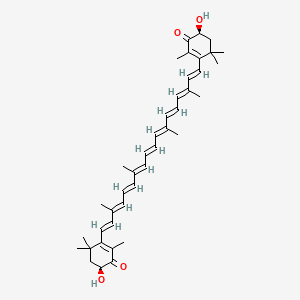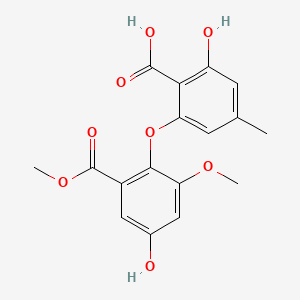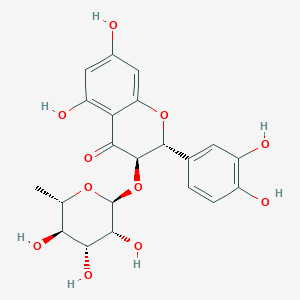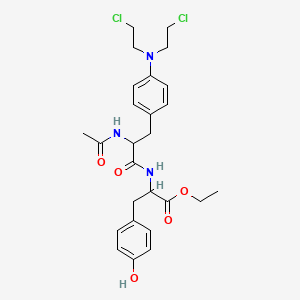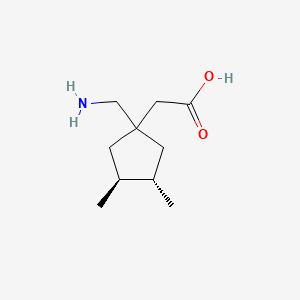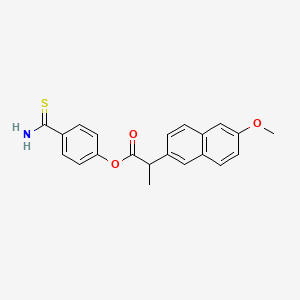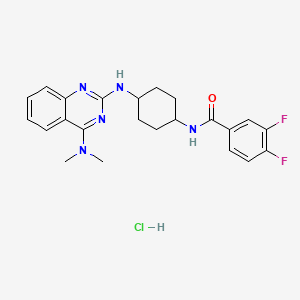
(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axomadol is a synthetic, centrally-acting opioid analgesic related to tramadol. It was under investigation by Endo Pharmaceuticals in collaboration with Grünenthal GmbH for the treatment of chronic, moderate to severe lower back pain and arthrosis . Axomadol is known for its opioid agonistic properties and its inhibitory effects on the reuptake of the monoamines noradrenaline and serotonin .
Preparation Methods
Axomadol is synthesized through a series of chemical reactions involving the formation of a cyclohexane ring with specific substituents. The synthetic route typically involves the following steps:
- Formation of the cyclohexane ring.
- Introduction of the dimethylamino group.
- Addition of the methoxyphenyl group.
- Final adjustments to achieve the desired stereochemistry .
The industrial production methods for Axomadol involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Axomadol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Axomadol can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Axomadol serves as a model compound for studying the synthesis and reactivity of opioid analgesics.
Biology: Research on Axomadol helps in understanding the biological mechanisms of pain relief and the role of opioid receptors.
Mechanism of Action
Axomadol exerts its effects through a combination of opioid agonism and inhibition of monoamine reuptake. It binds to opioid receptors in the central nervous system, leading to pain relief. Additionally, it inhibits the reuptake of noradrenaline and serotonin, which enhances its analgesic effects . The molecular targets involved include the mu-opioid receptor and the transporters for noradrenaline and serotonin.
Comparison with Similar Compounds
Axomadol is similar to other opioid analgesics like tramadol and tapentadol. it has unique properties that set it apart:
Tramadol: Both Axomadol and tramadol are centrally-acting opioid analgesics, but Axomadol has a different chemical structure and may have different pharmacokinetic properties.
Tapentadol: Like Axomadol, tapentadol also has opioid agonistic properties and inhibits noradrenaline reuptake.
References
Properties
CAS No. |
187219-99-4 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol |
InChI |
InChI=1S/C16H25NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3/t13-,14-,16+/m0/s1 |
InChI Key |
LQJLLAOISDVBJM-OFQRWUPVSA-N |
SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O |
Isomeric SMILES |
CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O |
Canonical SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
187219-99-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Axomadol; BN-110; EN-3324; GRT-151; GRT-0151Y; BN110; EN3324; GRT151; GRT0151Y; BN 110; EN 3324; GRT 151; GRT 0151Y |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


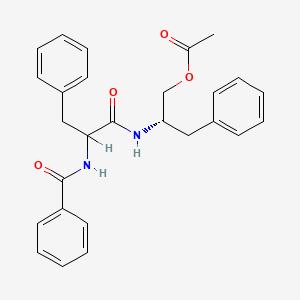
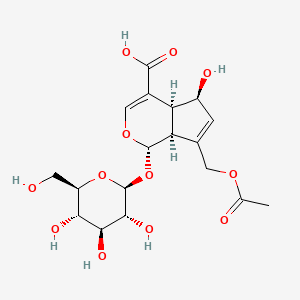
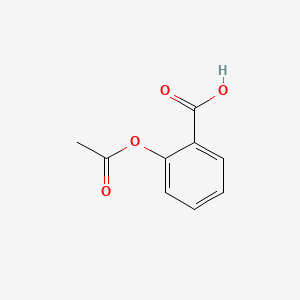
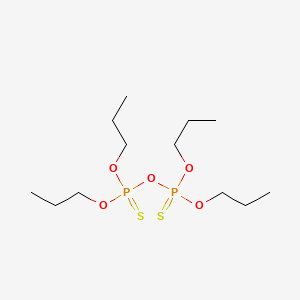
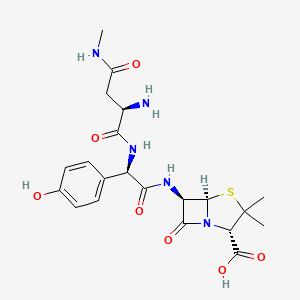
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
